molecular formula C22H30B2O4 B1457231 2,6-(Bis-pinocolato)diboranonaphthalene CAS No. 849543-98-2

2,6-(Bis-pinocolato)diboranonaphthalene

Cat. No. B1457231
M. Wt: 380.1 g/mol
InChI Key: QXKWROQJPYYOBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2,6-(Bis-pinocolato)diboranonaphthalene” involves a series of reactions. The process begins with the formation of tris(dimethylamino)borane, followed by the creation of bromobis(dimethylamino)borane, and finally the production of tetrakis(dimethylamino)diboron .


Molecular Structure Analysis

The molecular structure of “2,6-(Bis-pinocolato)diboranonaphthalene” is complex. It is a covalent compound containing two boron atoms and two pinacolato ligands .


Chemical Reactions Analysis

“2,6-(Bis-pinocolato)diboranonaphthalene” is involved in various chemical reactions. For instance, it plays a crucial role in the palladium-catalyzed hydroboration reaction of unactivated alkynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-(Bis-pinocolato)diboranonaphthalene” are influenced by its interaction with other compounds. For example, when introduced into lithium grease, it enhances the rheological property of the base grease .

Scientific Research Applications

Catalytic Properties and Activation

  • Catalytic Activation for Alkyne Diboration : Nanoporous gold has shown remarkable catalytic properties for the activation of bis(pinacolato)diboron, facilitating the direct diboration of alkynes in a heterogeneous process without additives. This discovery opens pathways for efficient synthesis methods involving diboron compounds (Chen et al., 2013).

Organic Synthesis

  • Nickel-Catalyzed Arylboration : A novel nickel-catalyzed 1,2-arylboration of vinylarenes using bis(pinacolato)diboron has been developed, demonstrating efficient preparation of significant pharmacophores under mild conditions. This method highlights the compound's role in creating complex organic molecules with good functional group tolerance and excellent chemo- and stereoselectivity (Wang et al., 2019).

Material Science

  • Donor-Acceptor Copolymers for Solar Cells : Research on ladder-type dithienonaphthalene-based donor–acceptor copolymers for organic solar cells has utilized different acceptor moieties to achieve high-performance solar cells. The solubility and mobility of these polymers underscore the potential of bis(pinacolato)diboron derivatives in advancing solar energy technologies (Ma et al., 2013).

Synthesis of Organoboronic Esters

  • Transition-Metal-Catalyzed Synthesis : Diboranes like bis(pinacolato)diboron are pivotal in synthesizing organoboronic esters, serving as versatile reagents for carbon-carbon bond formation. Innovative catalytic synthesis methods have been developed, showcasing the essential role of these compounds in modern synthetic chemistry (Braunschweig & Guethlein, 2011).

Safety And Hazards

According to the safety data sheet, “2,6-(Bis-pinocolato)diboranonaphthalene” is not considered hazardous under the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of “2,6-(Bis-pinocolato)diboranonaphthalene” research could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of alkenyl boron compounds .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKWROQJPYYOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732496
Record name 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-(Bis-pinocolato)diboranonaphthalene

CAS RN

849543-98-2
Record name 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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